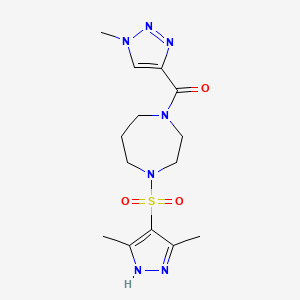

(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Description

The compound “(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone” is a heterocyclic molecule featuring a 1,4-diazepane core modified with a sulfonyl-linked 3,5-dimethylpyrazole moiety and a 1-methyl-1,2,3-triazolyl methanone group.

Properties

IUPAC Name |

[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N7O3S/c1-10-13(11(2)16-15-10)25(23,24)21-6-4-5-20(7-8-21)14(22)12-9-19(3)18-17-12/h9H,4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSXHRQUXQSHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N7O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a synthetic derivative that combines various pharmacologically active moieties. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibitory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 315.39 g/mol. The structure features a pyrazole ring, a diazepane moiety, and a triazole unit, which are known to contribute to various biological activities.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit significant antibacterial properties. For instance, derivatives containing sulfonyl groups have demonstrated activity against various bacterial strains.

| Compound | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Compound A | Salmonella typhi | Moderate | |

| Compound B | Bacillus subtilis | Strong | |

| Compound C | Escherichia coli | Weak |

In vitro studies have shown that the sulfonamide derivatives can inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating infections.

Anticancer Activity

The compound's triazole and pyrazole components are associated with anticancer properties. Research has demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth.

A study on related pyrazole derivatives revealed:

These findings indicate that the compound may possess significant potential as an anticancer agent.

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can act as effective inhibitors for various enzymes. For example:

| Enzyme | Inhibition Type | IC50 (μM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive Inhibition | 0.63 | |

| Urease | Non-competitive Inhibition | 2.14 |

The ability to inhibit these enzymes suggests potential applications in treating conditions like Alzheimer's disease and urea cycle disorders.

Case Studies

Case Study 1: Antibacterial Screening

In a study evaluating multiple pyrazole derivatives, the compound exhibited moderate to strong antibacterial activity against Salmonella typhi. The results indicated an IC50 value of approximately 15 μM, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Effects

Another study focused on the anticancer properties of similar compounds showed promising results against breast cancer cell lines (MCF-7). The tested derivative had an IC50 value of 8.3 μM, suggesting effective cytotoxicity against cancer cells while maintaining low toxicity to normal cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with derivatives reported in heterocyclic synthesis studies. For example, compounds 4g and 4h (from ) incorporate pyrazole, diazepine, and coumarin groups. A key distinction lies in the sulfonyl-diazepane linkage and triazole methanone in the target compound, which may confer distinct electronic or steric properties compared to coumarin-fused analogues.

Physicochemical Properties

Quaternary ammonium compounds, such as BAC-C12 (), show critical micelle concentrations (CMCs) dependent on alkyl chain length, but this comparison is less relevant due to the absence of charged ammonium groups in the target compound .

Crystallographic and Computational Analysis

The structural determination of similar compounds relies on software like SHELXL for refinement and WinGX/ORTEP for visualization . The target compound’s sulfonyl group may introduce conformational rigidity in the diazepane ring, a feature absent in non-sulfonated analogues.

Q & A

What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including sulfonylation, coupling, and cyclization. A general approach includes:

- Step 1 : Sulfonylation of the diazepane precursor using 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous dichloromethane).

- Step 2 : Coupling the sulfonylated diazepane with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via a carbodiimide-mediated reaction (e.g., EDCI/HOBt).

- Step 3 : Purification via recrystallization (methanol/water) or column chromatography.

Critical factors : Reaction temperature (reflux for 24–48 hours in xylene ), stoichiometric control of sulfonylating agents, and inert atmosphere to prevent oxidation. Yields are highly sensitive to the purity of intermediates .

Which spectroscopic and structural characterization techniques are most effective for confirming the compound’s identity?

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., pyrazole methyl groups at δ ~2.2–2.5 ppm, triazole protons at δ ~7.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation (e.g., [M+H]+ peak matching C₂₀H₂₇N₇O₃S).

- X-ray Crystallography : Resolves steric interactions, such as the orientation of the sulfonyl group relative to the diazepane ring .

- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1650 cm⁻¹) functionalities .

How can computational modeling predict the biological targets of this compound?

- Molecular Docking : Screen against databases (e.g., Protein Data Bank) to identify binding affinities for kinases or GPCRs, leveraging the triazole’s hydrogen-bonding capability .

- MD Simulations : Assess stability of ligand-target complexes (e.g., binding to the adenosine A₂A receptor’s hydrophobic pocket).

- QSAR Studies : Correlate pyrazole/triazole substituent modifications with activity trends .

What strategies resolve contradictory data in biological activity assays for sulfonamide-containing diazepane derivatives?

- Control Experiments : Test intermediates to isolate contributions of specific functional groups (e.g., sulfonamide vs. triazole moieties) .

- Assay Optimization : Vary buffer pH (6.5–7.5) to account for sulfonamide ionization effects on binding .

- Orthogonal Assays : Combine enzymatic inhibition (e.g., carbonic anhydrase) with cell-based viability assays to confirm mechanism .

How do pyrazole substituent modifications impact pharmacokinetic properties?

- Lipophilicity : Introduce electron-withdrawing groups (e.g., -CF₃) on pyrazole to reduce logP, enhancing aqueous solubility.

- Metabolic Stability : Replace 3,5-dimethyl groups with bulkier substituents (e.g., -OCH₃) to slow CYP450-mediated oxidation .

- Plasma Protein Binding : Measure via equilibrium dialysis; pyrazole sulfonamides often show >90% binding due to hydrophobic interactions .

What experimental design approaches optimize synthesis in continuous flow systems?

- Design of Experiments (DoE) : Vary parameters (temperature, residence time, reagent ratios) to maximize yield. For example, a 3-factor Box-Behnken design identifies optimal flow rates (0.5–2 mL/min) and reactor lengths .

- In-line Analytics : Use FTIR or UV-Vis to monitor intermediate formation in real time .

What stability considerations are critical for storing this compound under different conditions?

- pH Stability : Degrades rapidly below pH 3 (sulfonamide hydrolysis) and above pH 9 (diazepane ring opening). Store in neutral buffers (pH 6–8) .

- Thermal Stability : Decomposes at >80°C; lyophilization or storage at –20°C in amber vials recommended .

- Light Sensitivity : Triazole moieties are prone to photodegradation; use light-protected containers .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Pyrazole Modifications : Replace 3,5-dimethyl groups with halogens (e.g., -Cl) to enhance target selectivity via steric hindrance .

- Triazole Substitutions : Introduce polar groups (e.g., -OH) to improve solubility without compromising binding to hydrophobic pockets .

- Diazepane Ring Expansion : Test 7-membered vs. 6-membered rings to optimize conformational flexibility .

What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

- Matrix Effects : Use stable isotope-labeled internal standards (e.g., ¹³C-labeled analog) for LC-MS/MS quantification .

- Extraction Efficiency : Optimize protein precipitation (acetonitrile/methanol 4:1 v/v) or solid-phase extraction (C18 columns) .

- Limit of Detection (LOD) : Achieve sub-nM sensitivity via derivatization with fluorescent tags (e.g., dansyl chloride) .

How can synthetic byproducts be identified and minimized during scale-up?

- HPLC-MS Analysis : Detect sulfonamide over-sulfonylation byproducts (e.g., disubstituted diazepane) .

- Process Controls : Maintain strict stoichiometry (1:1.05 molar ratio for sulfonyl chloride) and low temperatures (<0°C) during critical steps .

- Crystallization Screening : Use solvent blends (ethyl acetate/hexane) to selectively isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.